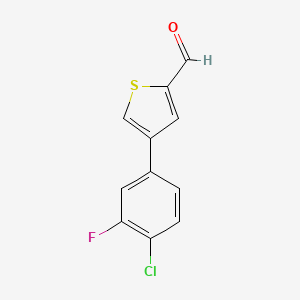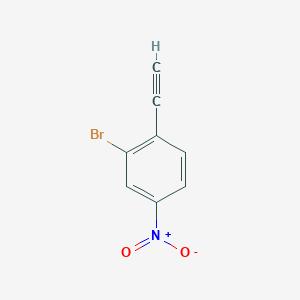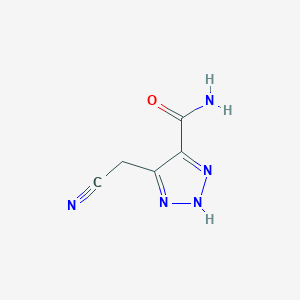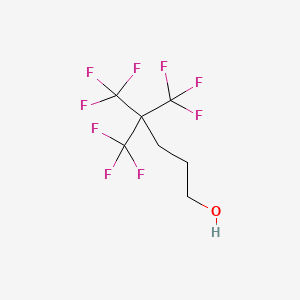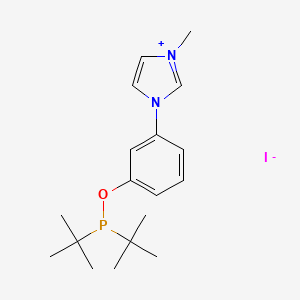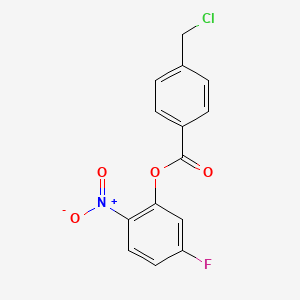![molecular formula C12H10OS B12860862 1-[2-(2-Thienyl)phenyl]ethanone](/img/structure/B12860862.png)
1-[2-(2-Thienyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Thienyl)phenyl]ethanone is an organic compound with the molecular formula C12H10OS. It is also known by other names such as 2-Acetothienone and 2-Acetylthiophene . This compound features a thienyl group attached to a phenyl ring, making it a unique structure in the realm of organic chemistry.
Métodos De Preparación
The synthesis of 1-[2-(2-Thienyl)phenyl]ethanone can be achieved through various methods. One common synthetic route involves the Friedel-Crafts acylation of thiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically require anhydrous conditions and a controlled temperature to ensure the desired product is obtained with high yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
1-[2-(2-Thienyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride results in the formation of alcohols.
Aplicaciones Científicas De Investigación
1-[2-(2-Thienyl)phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Medicine: Research has explored its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-Thienyl)phenyl]ethanone and its derivatives often involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
1-[2-(2-Thienyl)phenyl]ethanone can be compared with other similar compounds such as:
2-Acetylthiophene: Similar in structure but lacks the phenyl ring, making it less complex.
2-Acetylthiophenol: Contains a thiol group instead of a thienyl group, leading to different chemical properties and reactivity.
2-Acetylpyrrole: Features a pyrrole ring instead of a thienyl ring, resulting in different biological activities and applications.
The uniqueness of this compound lies in its combined thienyl and phenyl structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H10OS |
|---|---|
Peso molecular |
202.27 g/mol |
Nombre IUPAC |
1-(2-thiophen-2-ylphenyl)ethanone |
InChI |
InChI=1S/C12H10OS/c1-9(13)10-5-2-3-6-11(10)12-7-4-8-14-12/h2-8H,1H3 |
Clave InChI |
KWGPNQDWNUMLRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12860784.png)
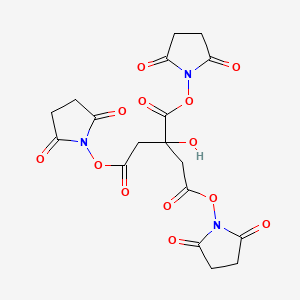
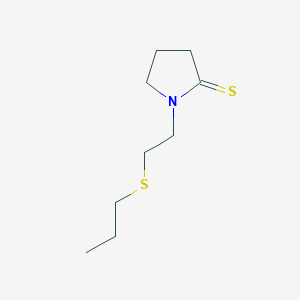
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12860794.png)
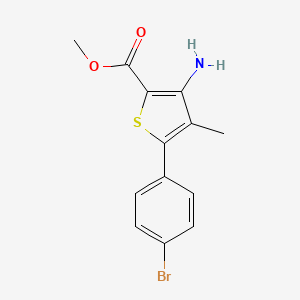
![2-(2-Aminobenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12860806.png)

